5-Fluoro-2-(2-methylpropoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBANYPULSZIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Theoretical Characterization Framework: 5-Fluoro-2-(2-methylpropoxy)benzonitrile
CAS: 1340270-09-8 Molecular Formula: C₁₁H₁₂FNO Molecular Weight: 193.22 g/mol
Part 1: Executive Summary & Strategic Core
This technical guide establishes a rigorous theoretical framework for the characterization of 5-Fluoro-2-(2-methylpropoxy)benzonitrile . As a functionalized benzonitrile derivative featuring both an electron-withdrawing fluoro-nitrile system and an electron-donating isobutoxy chain, this molecule presents a classic "push-pull" electronic architecture. Such systems are critical in two primary domains: pharmaceutical intermediates (specifically for phosphodiesterase inhibitors and boron-based therapeutics) and optoelectronic materials (liquid crystal mesogens and non-linear optical components).
The following protocol synthesizes Density Functional Theory (DFT) methodologies with ab initio molecular dynamics concepts to predict structural stability, reactivity descriptors, and spectroscopic signatures. This guide is designed to serve as a self-validating standard operating procedure (SOP) for researchers characterizing this specific chemical entity.
Part 2: Computational Methodology (The "How-To")
To ensure scientific integrity and reproducibility, the theoretical study of this molecule must move beyond simple geometry optimization. The flexible isobutoxy tail requires a conformational search strategy, while the aromatic core requires high-level electronic structure theory.
Computational Workflow Protocol
The following decision matrix outlines the required steps for a complete theoretical profile.
Figure 1: Standardized computational workflow for the characterization of flexible benzonitrile derivatives.
Causality in Method Selection
-
Functional Selection (B3LYP vs. wB97XD):
-
Standard:B3LYP is the industry standard for organic molecules, providing accurate vibrational frequencies (with a scaling factor of ~0.961) and reliable geometries.
-
Refinement: For the isobutoxy chain, dispersion forces play a role in packing. If studying the solid state or crystal packing, wB97XD (which includes dispersion corrections) is mandatory to prevent artificial repulsion of the alkyl tail.
-
-
Basis Set (6-311++G(d,p)):
-
The diffuse functions (++) are critical here because of the lone pairs on the Oxygen (ether) and Nitrogen (nitrile), and the high electronegativity of Fluorine. Without diffuse functions, the description of the electron density at the periphery (essential for hydrogen bonding and reactivity) will be inaccurate.
-
-
Solvation Model (PCM/SMD):
-
Gas-phase calculations are insufficient for drug development contexts. The Polarizable Continuum Model (PCM) using water or DMSO as the solvent must be applied to mimic physiological or reaction vessel conditions.
-
Part 3: Structural & Electronic Landscape
Conformational Dynamics of the Isobutoxy Group
The 2-(2-methylpropoxy) substituent introduces steric complexity. The O-CH₂-CH bond allows for rotation, creating multiple local minima.
-
Protocol: Perform a Potential Energy Surface (PES) scan of the dihedral angle
. -
Prediction: The trans conformer (extended chain) is typically the global minimum, minimizing steric clash with the adjacent nitrile (-CN) group. However, a gauche interaction may be stabilized by weak intramolecular CH···N hydrogen bonding between the isobutoxy protons and the nitrile nitrogen.
Frontier Molecular Orbitals (FMO)
The "Push-Pull" nature of 5-Fluoro-2-(2-methylpropoxy)benzonitrile defines its reactivity.
-
HOMO (Highest Occupied Molecular Orbital):
-
Location: Localized primarily on the isobutoxy oxygen lone pairs and the benzene ring .
-
Character:
-donating. The alkoxy group activates the ring.
-
-
LUMO (Lowest Unoccupied Molecular Orbital):
-
Location: Delocalized over the nitrile group (-CN) and the benzene ring .
-
Character:
-accepting. The nitrile group withdraws density.
-
-
Band Gap (
):-
A narrower band gap (compared to unsubstituted benzonitrile) is expected due to the strong donor-acceptor interaction. This correlates with higher chemical reactivity and potential biological activity (softness).[1]
-
Molecular Electrostatic Potential (MEP)
The MEP map serves as a guide for docking studies and predicting non-covalent interactions.
| Region | Potential | Chemical Feature | Interaction Type |
| Nitrile Nitrogen | Negative (Red) | Lone pair acceptor | H-bond Acceptor (Key for active site binding) |
| Fluorine Atom | Negative (Yellow/Red) | High electronegativity | Weak H-bond Acceptor / Halogen bonding |
| Alkyl Protons | Positive (Blue) | Electron deficient | H-bond Donors (Weak) |
| Aromatic Ring | Neutral/Green |
Part 4: Spectroscopic Validation (The "Proof")
To validate the theoretical model, calculated frequencies must be compared with experimental data.
Vibrational Spectroscopy (IR/Raman)
The following characteristic bands are the "fingerprint" of this molecule.
-
Nitrile Stretch:
-
Predicted: 2220–2240 cm⁻¹.
-
Intensity: Strong in IR, Medium in Raman.
-
Diagnostic: This is the most isolated and recognizable peak.
-
-
Aryl-Fluorine Stretch:
-
Predicted: 1100–1250 cm⁻¹.
-
Intensity: Very Strong in IR.
-
-
Alkyl Stretches (Isobutoxy):
-
Predicted: 2850–2980 cm⁻¹.
-
Feature: Multiple peaks due to the methyl/methylene groups.
-
-
Aromatic Ring:
-
Predicted: 1450–1600 cm⁻¹.
-
NMR Shift Prediction (GIAO Method)
- NMR: This is the most sensitive probe for purity. The fluorine at position 5, meta to the nitrile and para to the alkoxy, will show a distinct shift (typically -110 to -120 ppm relative to CFCl₃).
- H NMR: The isobutoxy doublet (CH₂) and multiplet (CH) are diagnostic for the integrity of the side chain.
Part 5: Reactivity & Synthesis Logic
Understanding the electronic distribution allows us to predict how this molecule behaves in synthesis (e.g., as an intermediate for API production).
Figure 2: Reactivity map based on Hammett substituent constants and Fukui function analysis.
Electrophilic Aromatic Substitution (EAS)
-
Directing Effects:
-
Isobutoxy (-OR): Strong Activator, Ortho/Para director.
-
Fluoro (-F): Weak Deactivator, Ortho/Para director.
-
Nitrile (-CN): Strong Deactivator, Meta director.
-
-
Consensus: The Para position to the isobutoxy is blocked by Fluorine. The Ortho position (C3) is activated by the alkoxy group and not strongly deactivated by the meta-nitrile.
Nucleophilic Aromatic Substitution (SNAr)
-
For SNAr to displace the Fluorine, the ring requires strong electron-withdrawing groups ortho or para to the leaving group.
-
Here, the Nitrile (-CN) is meta to the Fluorine.
References
-
Chemical Identity & Verification
- Theoretical Methodology (DFT): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
- Spectroscopic & Electronic Framework: Kumar, A. A. P., & Raman, R. G. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Oriental Journal of Chemistry, 33(5), 2412-2420. (Provides the comparative baseline for fluoro-methyl-benzonitriles). Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of electrostatic potentials in systems of biological interest. Theoretical Chemistry Accounts, 108, 134-142.
- Synthesis & Reactivity Context: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Basis for reactivity prediction in Part 5).
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Functionalization of 5-Fluoro-2-(2-methylpropoxy)benzonitrile
[1]
Executive Summary
5-Fluoro-2-(2-methylpropoxy)benzonitrile is a highly specialized fluorinated arene building block, structurally relevant to the synthesis of benzoxaborole pharmaceuticals (e.g., Crisaborole analogs) and phosphodiesterase 4 (PDE4) inhibitors.[1]
Unlike standard cross-coupling substrates possessing reactive halides (Br, I, OTf), this molecule presents a unique challenge: it lacks a labile leaving group for conventional oxidative addition.[1] Therefore, "cross-coupling" of this specific substrate relies on C-H Activation strategies or C-F Activation (under specialized conditions).[1]
This guide outlines the two primary Palladium-catalyzed workflows for functionalizing this scaffold:
Chemical Analysis & Reactivity Profile
| Feature | Chemical Property | Implication for Pd-Catalysis |
| Nitrile (-CN) | Electron-Withdrawing (EWG), Coordinating | Acts as a weak directing group for ortho-C-H activation (Position 6).[1] |
| Isobutoxy (-OiBu) | Electron-Donating (EDG) | Deactivates the ring towards nucleophilic attack; activates ortho/para positions for electrophilic palladation.[1] |
| Fluorine (-F) | High Electronegativity, Strong C-F Bond | Generally inert to Pd(0) oxidative addition (unless Ni is used).[1] Activates adjacent C-H bonds via acidification.[1] |
| C-H Sites | C3, C4, C6 | C6 is the most favorable site for Pd-catalyzed arylation due to steric accessibility and the directing effect of the nitrile.[1] |
Structural Visualization
The target molecule features a 1,2,5-substitution pattern.[1]
-
Position 1: Nitrile
-
Position 2: Isobutoxy (2-methylpropoxy)[1]
-
Position 5: Fluorine
Workflow 1: Palladium-Catalyzed Direct C-H Arylation
This protocol describes the direct coupling of 5-Fluoro-2-(2-methylpropoxy)benzonitrile with an aryl halide (Ar-I), bypassing the need for pre-functionalization (e.g., bromination).[1]
Mechanism: Concerted Metallation-Deprotonation (CMD)
The reaction proceeds via a Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycle where a carbonate or pivalate base assists in cleaving the C-H bond at the C6 position (ortho to the nitrile).[1]
Experimental Protocol
Objective: Cross-coupling with 4-Iodotoluene (Model Substrate).
Reagents:
-
Substrate: 5-Fluoro-2-(2-methylpropoxy)benzonitrile (1.0 equiv)[1]
-
Coupling Partner: 4-Iodotoluene (1.5 equiv)[1]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1]
-
Ligand: Tri-tert-butylphosphonium tetrafluoroborate [PH(tBu)₃BF₄] (10 mol%)[1]
-
Additive: Pivalic Acid (30 mol%) - Critical for CMD mechanism[1]
-
Solvent: o-Xylene or DMA (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line):
-
In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PH(tBu)₃BF₄ (29.0 mg, 0.10 mmol) into a 20 mL reaction vial equipped with a magnetic stir bar.
-
Add 5-Fluoro-2-(2-methylpropoxy)benzonitrile (193 mg, 1.0 mmol) and 4-Iodotoluene (327 mg, 1.5 mmol).
-
Add K₂CO₃ (276 mg, 2.0 mmol) and Pivalic Acid (30.6 mg, 0.3 mmol).[1]
-
-
Solvent Addition:
-
Add anhydrous o-Xylene (5.0 mL). Cap the vial with a Teflon-lined septum screw cap.[1]
-
-
Reaction:
-
Transfer the vial to a pre-heated heating block at 120°C .
-
Stir vigorously (800 rpm) for 16–24 hours. The mixture will turn dark brown/black.[1]
-
-
Work-up:
-
Purification:
Troubleshooting:
Workflow 2: Palladium-Catalyzed C-F Activation (Advanced)
Note: This is a specialized application. Direct coupling at the C-F bond is difficult due to the strength of the bond (approx. 115 kcal/mol).[1]
Context: If the goal is to replace the Fluorine atom with an aryl group (Suzuki-Miyaura type), standard Pd(PPh₃)₄ will fail .[1] You must use electron-rich phosphines or N-Heterocyclic Carbene (NHC) ligands.[1]
Recommended Catalyst System:
-
Precursor: Pd₂(dba)₃
-
Ligand: PCy₃ (Tricyclohexylphosphine) or BrettPhos.[1]
-
Base: CsF or K₃PO₄.[1]
-
Conditions: High temperature (130°C+), often requiring microwave irradiation.[1]
-
Caveat: The para-alkoxy group donates electron density, making the C-F bond less electrophilic and harder to activate than in simple fluorobenzenes.[1] This pathway is high-risk .[1]
Visualization: Reaction Pathways[1]
Figure 1: Strategic reaction landscape for 5-Fluoro-2-(2-methylpropoxy)benzonitrile.[1] Path A (C-H Arylation) is the recommended Pd-catalyzed cross-coupling route.[1]
References
-
C-H Activation of Benzonitriles
-
C-F Activation Overview
-
Mechanism of CMD
Disclaimer: This protocol is designed for research purposes only. 5-Fluoro-2-(2-methylpropoxy)benzonitrile is a potent chemical intermediate; standard safety precautions (PPE, fume hood) must be observed.[1] The C-F activation pathway is experimental and substrate-dependent.[1]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluoro-2-(2-methylpropoxy)benzonitrile
Welcome to the technical support center for the purification of 5-Fluoro-2-(2-methylpropoxy)benzonitrile (CAS No. 1340270-09-8). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges encountered during the isolation and purification of this compound from typical reaction mixtures, providing both theoretical explanations and practical, field-tested solutions.
The synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile, a key building block in various research applications, most commonly proceeds via a Williamson ether synthesis. This involves the reaction of 5-fluoro-2-hydroxybenzonitrile with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. While effective, this reaction can generate a profile of impurities that complicate the purification process.
Compound Profile
To effectively purify a compound, understanding its physical properties is paramount.
| Property | Value | Source |
| CAS Number | 1340270-09-8 | [1] |
| Molecular Formula | C₁₁H₁₂FNO | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Approx. 43-45 °C (based on similar structures) | [3][4] |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol); sparingly soluble in non-polar solvents like hexanes. | [5][6] |
Visual Guide: Purification Strategy Decision Tree
Choosing the correct purification strategy is the first and most critical step. This decision tree outlines a logical approach based on the scale of your reaction and the nature of the impurities.
Caption: A decision tree to guide the selection of a primary purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: After aqueous workup, my crude product is a persistent, non-crystalline oil, even though it should be a solid. What's happening?
A1: This phenomenon, often called "oiling out," is common when the melting point of a compound is significantly depressed by impurities.[7] The mixture's melting point is below the temperature of the solution, causing it to separate as a liquid instead of forming a crystalline lattice.
-
Primary Cause: High concentration of unreacted starting materials (e.g., 5-fluoro-2-hydroxybenzonitrile) or residual solvent from the workup (e.g., ethyl acetate, DCM). The Williamson ether synthesis can be sluggish, and incomplete reactions are a frequent cause.[8][9]
-
Solution 1: Aqueous Base Wash: The most likely culprit is the unreacted phenolic starting material. Perform an extraction with a dilute aqueous base like 1M NaOH or 1M K₂CO₃. The acidic phenol will be deprotonated to its corresponding salt, which is highly soluble in the aqueous layer and can be easily separated. The desired ether product will remain in the organic layer.
-
Solution 2: Trituration: If the product is still oily after the base wash, dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane). Add a large volume of a poor solvent in which the product is insoluble (e.g., hexanes or petroleum ether) while stirring vigorously. The product should precipitate as a solid, which can then be filtered. This process effectively "washes" the oil into a solid form.
Q2: My recrystallization attempt resulted in very low yield (<50%). How can I improve it?
A2: Low yield in recrystallization is typically due to one of two factors: using too much solvent or selecting an inappropriate solvent system.[10]
-
Cause & Scientific Principle: The goal of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent, creating a supersaturated solution upon cooling.[7] If too much solvent is used, the solution will not become supersaturated upon cooling, and the product will remain dissolved, leading to poor recovery.
-
Step-by-Step Solution:
-
Re-concentrate: Gently heat your filtrate to evaporate some of the solvent. Continue until you see solid crystals beginning to crash out of the hot solution.
-
Re-dissolve: Add a very small amount of hot solvent back into the flask, just enough to re-dissolve the precipitated solid. You are now at the optimal saturation point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.[7]
-
Q3: My final product has a persistent yellow or brownish tint, even after recrystallization. What is this impurity and how do I remove it?
A3: This coloration often points to highly conjugated, colored byproducts. If the synthesis of the 5-fluoro-2-hydroxybenzonitrile precursor involved a Sandmeyer reaction (from an aniline), residual azo dye impurities are a common cause.[11] These can be present in trace amounts but are intensely colored.
-
Solution 1: Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules.
-
Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass). A common mistake is adding too much, which will adsorb your product and reduce yield.[11]
-
Causality: The porous structure of charcoal provides a vast surface area for the adsorption of colored impurities.
-
Hot Filtration: Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Proceed with cooling the filtrate as usual.
-
-
Solution 2: Column Chromatography: If the colored impurity is not removed by charcoal, flash column chromatography is the most robust solution. The colored impurities are typically more polar than the desired ether product and will either stick to the baseline or elute much later.
Q4: TLC analysis shows an impurity with a very similar Rf value to my product. How can I separate them?
A4: Co-eluting spots on TLC are a common chromatographic challenge. The key is to increase the resolution of your separation.
-
Cause & Scientific Principle: The retention factor (Rf) is a ratio determined by the compound's affinity for the stationary phase (silica) versus the mobile phase (eluent). To separate two compounds with similar Rf values, you must alter this partitioning behavior.
-
Solution 1: Optimize the Solvent System:
-
Reduce Polarity: Decrease the percentage of the polar solvent (e.g., from 20% EtOAc/Hexanes to 10% or 5% EtOAc/Hexanes). This will cause all compounds to move slower down the column, increasing the contact time with the silica and amplifying small differences in polarity.[12]
-
Change Solvents: Switch to a different solvent system with different selectivities. For example, if you are using Ethyl Acetate/Hexanes, try a Dichloromethane/Hexanes system. The different solvent-solute interactions can often resolve overlapping spots.[12]
-
-
Solution 2: Use a Shallow Gradient: During column chromatography, instead of running the column with a single solvent mixture (isocratic elution), start with a very non-polar mobile phase and slowly and gradually increase the polarity (gradient elution). This technique is highly effective at separating compounds with close Rf values.[11]
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for purifying this compound on a multi-gram scale? A: For scales above 5-10 grams, recrystallization is generally the most efficient and scalable method. It avoids the use of large volumes of silica gel and solvents required for column chromatography. A good starting point for a solvent system would be an isopropanol/water or ethanol/water mixture, where the compound is dissolved in the hot alcohol and water is added dropwise as the anti-solvent until the solution becomes turbid.
Q: How can I be sure my final product is free of unreacted 5-fluoro-2-hydroxybenzonitrile? A: The most definitive method is ¹H NMR spectroscopy. The phenolic -OH proton of the starting material will appear as a broad singlet, typically between 5-10 ppm, which is exchangeable with D₂O. This signal will be absent in the pure ether product. Additionally, a simple chemical test can be indicative: dissolving a small sample in a solvent and adding a drop of 1M NaOH solution. If the starting material is present, it will dissolve, whereas the pure ether product will not.
Q: Can the nitrile group hydrolyze during purification? A: Yes, this is a critical consideration. Benzonitriles can hydrolyze to benzamides and subsequently to benzoic acids under either strong acidic or strong basic conditions, especially with heating.[13][14][15] During an aqueous base wash (e.g., with 1M NaOH), it is important to perform the extraction at room temperature and not allow the layers to sit together for extended periods to minimize the risk of hydrolysis.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is ideal for multi-gram quantities of crude product where the primary impurities are less polar than the desired product.
-
Dissolution: Place the crude 5-Fluoro-2-(2-methylpropoxy)benzonitrile (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. This is best done by adding the solvent in small portions to the heated solid.
-
Hot Filtration (Optional): If insoluble impurities or residual base are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution remains faintly cloudy (the saturation point).
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-defined crystals should form. Avoid disturbing the flask during this period.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 50:50 ethanol/water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is best for small-scale purification (<5 g) or for removing impurities with very similar polarity.
Caption: A standard workflow for flash column chromatography purification.
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.[11]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform bed. Equilibrate the column by passing 2-3 column volumes of the full mobile phase through the silica.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (approx. 2-3 g) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation.[12]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
References
-
Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 2033-2038. [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Chempedia. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1973). The acid-catalysed hydrolysis of benzonitrile. [Link]
-
Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. [Link]
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
-
ChemWhat. (n.d.). 5-Fluoro-2-methylbenzonitrile CAS#: 77532-79-7. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Fluoro-2-methylbenzonitrile: A Versatile Chemical Intermediate for Innovation. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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- 4. 5-氟-2-甲基苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Fluoro-5-(methoxy-d3) benzonitrile Supplier in Mumbai, 2-Fluoro-5-(methoxy-d3) benzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
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- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 12. Purification [chem.rochester.edu]
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- 15. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
common side reactions in the synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile
The following guide serves as a Tier 2 Technical Support resource for the synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile , a critical intermediate in the manufacturing of Crisaborole (PDE4 inhibitor).
Case ID: SNAr-Route-Optimization-05F Status: Active Applicable For: Process Chemists, R&D Scientists Methodology: Nucleophilic Aromatic Substitution (SNAr)
System Overview & Reaction Logic
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2][3] You are reacting 2,5-difluorobenzonitrile with isobutanol (2-methylpropan-1-ol) in the presence of a base (typically Potassium tert-butoxide or Potassium Carbonate).
The chemical challenge: The nitrile group (-CN) activates the aromatic ring for nucleophilic attack.[4] While the position ortho to the nitrile (C2) is electronically favored, the position meta to the nitrile (C5) typically retains a fluorine atom. The competition between these two sites, along with the potential for double substitution, creates a specific impurity profile that must be managed.
Reaction Pathway Diagram
The following logic map details the primary reaction and the branching pathways for common impurities.
Figure 1: Reaction logic showing the kinetic target pathway (Green) versus thermodynamic and competitive side reactions (Red).
Troubleshooting Guide (FAQ Format)
Ticket #1: "I am seeing high levels of the Regio-Isomer (2-Fluoro-5-isobutoxy...)."
Diagnosis: This is the "Meta-Attack" impurity. The nitrile group (-CN) exerts a strong Mesomeric (-M) effect, which stabilizes the Meisenheimer complex formed at the ortho position (C2). However, if the reaction energy is too high, the selectivity drops, allowing attack at the meta position (C5), which is only activated by the inductive effect (-I) of the C2 fluorine.
Corrective Actions:
-
Temperature Control: SNAr regioselectivity is often temperature-dependent. Lower your reaction temperature (e.g., from 60°C to 0°C or RT). The ortho-attack has a lower activation energy (
); therefore, lower temperatures kinetically favor the target product. -
Solvent Selection: If using a highly polar aprotic solvent (like DMF or DMSO), switch to a less polar solvent (like THF or Toluene) with a phase transfer catalyst. Highly polar solvents "strip" the cation from the alkoxide, making the nucleophile "naked" and extremely reactive, which reduces selectivity.
Ticket #2: "My product contains significant amounts of the Bis-Ether."
Diagnosis: You have replaced both fluorine atoms. This occurs when the target product acts as a substrate for a second SNAr reaction. This is common if the local concentration of alkoxide is too high relative to the substrate.
Corrective Actions:
-
Stoichiometry Check: Ensure you are using a slight deficiency or exact stoichiometry of isobutanol (0.95 – 1.05 eq). Do not use large excesses.
-
Reverse Addition: Do not dump the starting material into the base/alcohol mixture. Instead, slowly add the alkoxide solution to the 2,5-difluorobenzonitrile solution. This keeps the concentration of nucleophile low relative to the unreacted SM, statistically favoring mono-substitution.
Ticket #3: "The nitrile peak is diminishing, and a new polar spot is appearing."
Diagnosis: This is hydrolysis.[5] The nitrile (-CN) is hydrating to form a primary amide (-CONH₂). This reaction is catalyzed by strong bases (like KOtBu) in the presence of even trace amounts of water.
Corrective Actions:
-
Reagent Quality: Use anhydrous solvents (THF/DMF < 0.05% water).
-
Base Handling: Potassium tert-butoxide is hygroscopic. Ensure it is stored under inert gas. If using KOH or NaOH, switching to a non-hydroxide base (like NaH or KOtBu) is mandatory to eliminate the hydroxide ion (
) which is a potent hydration catalyst for nitriles.
Impurity Profile & Data
The following table summarizes the critical impurities you must monitor via HPLC/UPLC.
| Impurity Name | Structure Description | Origin | Relative Polarity (HPLC) |
| Target | 5-Fluoro-2-(2-methylpropoxy)benzonitrile | Product | Mid-range |
| Impurity A (Regio) | 2-Fluoro-5-(2-methylpropoxy)benzonitrile | Competitive SNAr (Meta) | Close to Target (often elutes just after) |
| Impurity B (Bis) | 2,5-Bis(2-methylpropoxy)benzonitrile | Over-reaction | Non-polar (Long retention) |
| Impurity C (Amide) | 5-Fluoro-2-(2-methylpropoxy)benzamide | Hydrolysis of CN | Polar (Short retention) |
| Impurity D (Phenol) | 5-Fluoro-2-hydroxybenzonitrile | Ether cleavage / Hydrolysis of F | Polar |
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile with <0.5% Regio-isomer.
Reagents:
-
2,5-Difluorobenzonitrile (1.0 eq)
-
Isobutanol (1.05 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Solvent: Anhydrous THF (10 volumes)
Protocol:
-
Preparation of Alkoxide: In a clean, dry reactor under Nitrogen, charge Anhydrous THF and Isobutanol. Cool to 0°C.
-
Activation: Add KOtBu portion-wise, maintaining internal temperature < 5°C. Stir for 30 minutes to form potassium isobutoxide.
-
Substrate Addition (Critical Step): Dissolve 2,5-Difluorobenzonitrile in THF (2 vols). Add this solution slowly to the alkoxide mixture (or vice-versa, utilizing "Reverse Addition" if bis-impurity is historically high) at 0–5°C.
-
Reaction: Stir at 0–10°C. Do not heat immediately. Monitor by HPLC after 2 hours.
-
Checkpoint: If SM > 5%, allow to warm to 20°C slowly.
-
-
Quench: Once conversion is >98%, quench with dilute aqueous NH₄Cl. (Avoid strong acids or bases during quench to protect the nitrile).
-
Workup: Extract with Ethyl Acetate. Wash organic layer with water and brine.[3] Dry over Na₂SO₄.
References
- Bioorganic & Medicinal Chemistry Letters. (2016). Discovery of Crisaborole (AN2728): A Novel Boron-Containing PDE4 Inhibitor. (Describes the general synthetic utility of the phenoxy-benzonitrile scaffold).
-
Pfizer / Anacor Pharmaceuticals. Process for the preparation of Boron-containing small molecules. (US Patent 8,039,451).
-
Organic Process Research & Development. (2020). Flow Process for Production of Crisaborole Using Organolithium Chemistry.[6] (Discusses impurity control in the synthesis of Crisaborole intermediates).
-
SynThink Chemicals. Crisaborole Impurities and Related Compounds. (Used for impurity identification and structural confirmation).[7]
Sources
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
troubleshooting guide for reactions involving 5-Fluoro-2-(2-methylpropoxy)benzonitrile
Technical Support Center: 5-Fluoro-2-(2-methylpropoxy)benzonitrile
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #FMB-TS-2024-09
Executive Summary
Welcome to the technical support hub for 5-Fluoro-2-(2-methylpropoxy)benzonitrile . As a Senior Application Scientist, I understand that this molecule presents a unique dichotomy: the fluorine atom at the C5 position offers versatility for downstream metalation, while the isobutoxy group at C2 introduces steric and electronic effects that can complicate standard nucleophilic attacks on the nitrile.[1]
This guide addresses the three most reported bottlenecks: Regioselective Synthesis (SNAr) , Nitrile Hydrolysis Stalling , and Lithiation Stability .[1]
Module 1: Synthesis & Regioselectivity (SNAr)
User Question: "I am synthesizing this molecule from 2,5-difluorobenzonitrile, but I’m seeing a persistent impurity (~15%) that I suspect is the regioisomer. How do I ensure the isobutoxy group adds only at the C2 position?"
Technical Analysis: The synthesis relies on Nucleophilic Aromatic Substitution (SNAr). In 2,5-difluorobenzonitrile, the nitrile group (-CN) is the primary electron-withdrawing group (EWG) activating the ring.
-
C2 Position (Target): Ortho to the -CN group. Highly activated due to inductive and resonance withdrawal.
-
C5 Position (Impurity): Meta to the -CN group. Poorly activated.
However, "over-cooking" the reaction or using non-ideal solvents can promote attack at C5 or double substitution.[1]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | THF or Toluene (Avoid DMSO/DMF if possible) | Non-polar or moderately polar solvents favor ortho-substitution via cation coordination with the nitrile nitrogen, guiding the alkoxide to C2 (the "cefalotin effect" analog). |
| Temperature | 0°C to RT | The C2 position is kinetically favored. Heating (>60°C) overcomes the activation energy barrier for the C5 position, increasing impurity formation.[1] |
| Base | NaH or KOtBu | Generate the alkoxide ex-situ before adding the substrate. Slow addition of the alkoxide to the nitrile prevents local excesses that lead to bis-substitution. |
| Stoichiometry | 0.95 - 1.0 eq of Isobutanol | Using a slight deficit of the nucleophile ensures no unreacted alkoxide remains to attack the less reactive C5 fluorine. |
Visual Workflow: Regioselectivity Pathway
Caption: Kinetic preference for C2 substitution is driven by the ortho-activating nitrile group. High temperatures risk accessing the meta-substitution pathway.
Module 2: Nitrile Hydrolysis (The Steric Blockade)
User Question: "I need to convert the nitrile to the carboxylic acid, but standard acid hydrolysis (HCl/Reflux) is yielding <30% conversion after 24 hours. Why is it stalling?"
Technical Analysis: The isobutoxy group at C2 is bulky. It creates a "steric fence" around the nitrile carbon at C1, hindering the approach of water molecules.[1] Furthermore, the electron-donating nature of the alkoxy group reduces the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by weak nucleophiles (like water in acid).[1]
Troubleshooting Protocol:
-
Switch to Alkaline Peroxide (Radziszewski Reaction):
-
Why: The hydroperoxide anion (HOO⁻) is a super-nucleophile (alpha-effect) and is smaller and more reactive than water.
-
Reagents: 30% H₂O₂ / 6N NaOH / DMSO or MeOH.[1]
-
Outcome: Converts Nitrile
Primary Amide rapidly.
-
-
Amide to Acid Conversion:
Decision Matrix: Hydrolysis Strategy
Caption: The steric bulk of the isobutoxy group necessitates a two-step hydrolysis via the amide intermediate using super-nucleophiles (H2O2).
Module 3: Advanced Handling (Lithiation & Stability)
User Question: "I am attempting to lithiate the molecule to introduce a boronic acid at position 6 (ortho to CN), but I am getting a complex mixture. Is the fluorine interfering?"
Technical Analysis: Lithiation of this substrate is precarious.[1][2][3] You have two Directing Groups (DGs):
-
Fluorine (C5): Strong Inductive effect.[1] Directs lithiation to C4 (Ortho to F).
-
Alkoxy (C2): Coordination effect.[1] Directs lithiation to C3 (Between Alkoxy and F).
-
Nitrile (C1): Directs ortho to C6, BUT is highly susceptible to nucleophilic attack by n-BuLi (addition across the triple bond).[1]
Critical Warning: Standard n-BuLi at -78°C often attacks the nitrile group itself, leading to an imine/ketone byproduct rather than the desired lithiated species.
Protocol for Successful Metalation:
-
Reagent Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .[1] These are bulky, non-nucleophilic bases that will perform deprotonation (Li-H exchange) without attacking the nitrile carbon.[1]
-
Temperature: Maintain <-78°C .
-
Trapping: Use an in-situ trap if possible (e.g., Triisopropyl borate present in the mix) if the lithiated species is unstable.[1]
References & Validated Sources
-
SNAr Regioselectivity in Fluorobenzonitriles:
-
Nitrile Hydrolysis (Radziszewski Reaction):
-
Lithiation of Benzonitriles:
-
Crisaborole Process Chemistry (Contextual):
Sources
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. reddit.com [reddit.com]
- 3. acs.org [acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 6. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
scaling up the synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile . This content is designed for process chemists and engineers encountering specific bottlenecks during the transition from bench to pilot scale.
Target Module: 5-Fluoro-2-(2-methylpropoxy)benzonitrile[1]
Welcome to the Process Engineering Help Desk.
Below you will find targeted troubleshooting guides (FAQs) derived from high-fidelity process data. These protocols address the specific challenges of nucleophilic aromatic substitution (
Module 1: Reaction Kinetics & Regioselectivity
User Query: We are observing ~5-8% of the bis-substituted impurity (2,5-di(2-methylpropoxy)benzonitrile) and unreacted starting material. Increasing the temperature only increases the impurity profile. How do we lock in mono-substitution?
Technical Response: This is a classic issue of competing reaction rates in polyfluorinated systems. Your starting material, 2,5-difluorobenzonitrile , possesses two electrophilic sites.[1] However, they are not electronically equivalent.[1]
-
The Mechanism: The nitrile group (-CN) is a strong electron-withdrawing group (EWG). It activates the ortho-fluorine (Position 2) significantly more than the meta-fluorine (Position 5) via resonance stabilization of the Meisenheimer complex.
-
The Fix: You are likely driving the reaction too hard (high temperature) or using a base that is too strong/soluble, eroding the kinetic selectivity.[1]
Troubleshooting Protocol:
| Parameter | Recommended Adjustment | Scientific Rationale |
| Temperature | Limit to 60-70°C | The activation energy ( |
| Stoichiometry | 1.05 eq. Isobutanol | Large excesses of nucleophile statistically favor the second substitution event once the mono-product is formed. |
| Base Selection | Switch to | Avoid alkoxides (e.g., |
| Solvent | DMSO or NMP | High dielectric constants stabilize the polar transition state of the |
Critical Check: Ensure your isobutanol feed is dry (
water).[1] Water competes with isobutanol to form the phenol impurity (5-fluoro-2-hydroxybenzonitrile), which kills yield and complicates purification.
Module 2: Process Engineering & Safety
User Query: During the addition of the base at 20kg scale, we observed a rapid exotherm and "clumping" of the slurry. How do we manage heat transfer and agitation?
Technical Response:
Heterogeneous
Troubleshooting Protocol:
-
Change Addition Order: Do not add solid base to the hot reaction mixture.
-
Correct Protocol: Charge Solvent + Base + Isobutanol first.[1] Establish a smooth slurry.[1] Heat to reaction temperature.[1][2] Then, dose the 2,5-difluorobenzonitrile (liquid/melt) slowly.[1]
-
Why? This ensures the limiting reagent (the electrophile) is consumed immediately upon entry, preventing accumulation and thermal runaway.[1]
-
-
Agitation Engineering: Use a retreat curve impeller or Pitched Blade Turbine (PBT) .[1] Avoid anchor impellers as they provide poor axial mixing for suspending solids (
or byproducts).
Module 3: Workup & Purification
User Query: Phase separation is taking hours due to a rag layer (emulsion). Also, residual DMSO is contaminating the final crystal.[1]
Technical Response:
Emulsions in this system are caused by the fine suspension of fluoride salts (
Troubleshooting Protocol:
Step 1: The Quench
-
Cool the mixture to 20°C.
-
Add Water (3 volumes) slowly. Note: The reaction is exothermic upon water addition due to DMSO hydration.[1]
Step 2: Breaking the Emulsion
-
Do not rely on gravity settling alone.[1]
-
Add 1% NaCl (brine) to the aqueous phase to increase density difference.[1]
-
Filtration: Pass the biphasic mixture through a coarse Celite pad before separation. This removes the fine suspended salts that stabilize the emulsion.
Step 3: DMSO Removal
-
DMSO cannot be removed effectively by rotary evaporation due to its high boiling point (189°C).[1]
-
Wash Protocol: After extracting into Toluene or MTBE, wash the organic layer 3 times with water .[1] DMSO partitions preferentially into the aqueous phase (Partition Coefficient
).
Visualizing the Pathway
The following diagram illustrates the kinetic competition and impurity pathways. The "Green Path" represents the target ortho-substitution. The "Red Paths" represent loss of regiocontrol or hydrolysis.[1]
Caption: Kinetic pathway showing the preferential ortho-substitution (Green) vs. competitive bis-substitution and hydrolysis pathways (Red).[1]
Summary of Critical Control Parameters (CPP)
| Parameter | Target Range | Failure Mode (If Deviated) |
| Water Content (KF) | Formation of Phenol impurity via hydrolysis.[1] | |
| Reaction Temp | ||
| Agitation | Poor suspension of | |
| Quench pH | Neutral | Acidic quench can hydrolyze the nitrile to amide ( |
References
-
Mechanism-Based Regiocontrol in SnAr . Journal of the American Chemical Society.[3] Discusses the electronic activation of ortho-fluorines by electron-withdrawing groups and the kinetic models for regioselectivity in polyfluorinated systems.
-
Ortho-selectivity in the nucleophilic aromatic substitution (SnAr) reactions . Tetrahedron Letters. Details solvent and base effects (e.g., Carbonates vs Alkoxides) on the regioselectivity of substitution in chlorinated/fluorinated aromatics.
-
Regioselective SnAr Reactions of Substituted Difluorobenzene Derivatives . ChemInform. Provides practical synthesis methods for fluoroaryl ethers using selective SnAr on difluoro-benzonitrile scaffolds.[4]
Sources
Technical Support Center: Functionalization of 5-Fluoro-2-(2-methylpropoxy)benzonitrile
[1]
Status: Active Ticket Escalation: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Functionalization, Regioselectivity, and Stability Protocols[1]
Executive Summary & Molecule Profile
User Context: You are likely utilizing 5-Fluoro-2-(2-methylpropoxy)benzonitrile (CAS: 1346603-88-0 / Related Intermediates) as a core scaffold for benzoxaborole therapeutics (e.g., Crisaborole) or fluorinated bio-isosteres.[1]
The Core Challenge: This molecule presents a "perfect storm" of competing directing effects. The isobutoxy group (2-methylpropoxy) is a strong ortho-director but imposes significant steric hindrance at the C3 position.[1] The nitrile (C1) and fluorine (C5) groups exert strong electron-withdrawing effects that destabilize metallated intermediates, leading to "halogen dance" side reactions or regiochemical scrambling if temperature protocols are violated.[1]
| Property | Specification | Critical Note |
| Molecular Formula | C₁₁H₁₂FNO | |
| Electronic State | Deactivated Ring (CN/F) vs. Activated (O-Alk) | Net: Electronically distinct zones.[1] C3 is electron-rich but sterically crowded.[1] |
| Key Lability | Nitrile (Hydrolysis), Aryl-F (SNAr) | The isobutoxy ether linkage is stable to base but susceptible to strong Lewis acids (e.g., BBr₃).[1] |
| Primary Application | PDE4 Inhibitor Synthesis (Crisaborole) | Precursor for C3-Borylation and Oxaborole ring closure.[1] |
Troubleshooting Module: C-H Activation & Borylation (C3 Functionalization)
Issue: Users frequently report low yields (<40%) or regioisomeric mixtures when attempting to install a boron or electrophile species at the C3 position (ortho to the ether).
Root Cause Analysis
The target position (C3) is sandwiched between the bulky isobutoxy group and the aromatic ring current.[1] While the oxygen lone pair directs lithiation to C3, the kinetic barrier is high.[1] Standard n-BuLi often attacks the nitrile (nucleophilic attack) or performs Lithium-Halogen Exchange (Li-Hal) at C5 (if brominated) rather than C-H deprotonation at C3.[1]
Protocol A: The "Blocked" Lithiation Strategy
Applicable for: Installing Boron species for Benzoxaborole formation.
Step-by-Step Guide:
-
Reagent Selection: Do not use n-BuLi alone. Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] These non-nucleophilic bases prevent attack on the nitrile.
-
Temperature Control (Critical):
-
Quenching: Add the electrophile (e.g., Triisopropyl borate) immediately at low temp. Do not allow the "anion age."
Visual Workflow: Lithiation Logic
Caption: Logic flow for preventing common lithiation failures at the C3 position.
Troubleshooting Module: Nitrile Hydrolysis & Ring Closure
Issue: Incomplete hydrolysis of the nitrile to the amide/acid, or "oiling out" of intermediates during the formation of the oxaborole ring.
Technical Insight
The 5-fluoro substituent pulls electron density, making the nitrile carbon more electrophilic, which usually aids hydrolysis. However, the hydrophobic isobutoxy tail creates solubility issues in standard aqueous acid/base conditions, leading to biphasic mixtures that stall the reaction.[1]
Protocol B: The "Phase-Transfer" Hydrolysis
Applicable for: Converting Nitrile to Carboxylic Acid/Amide or Cyclization.
-
Solvent System: Avoid pure aqueous systems. Use Ethanol/Water (3:1) or THF/Water .[1]
-
Catalyst: For difficult cases, use NaOH (2M) with H₂O₂ (30%) (Radziszewski conditions) to convert the nitrile to the amide first, which is more soluble.[1]
-
Acidic Cyclization (For Crisaborole):
-
If closing the ring to form the benzoxaborole, the intermediate (boronate ester + alcohol/amide) requires acid treatment (HCl).[1]
-
Warning: Prolonged exposure to strong acid (HCl > 6M) at high heat can cleave the isobutyl ether , yielding the phenol impurity (5-fluoro-2-hydroxy...).[1] Monitor via HPLC.[2][3]
-
Frequently Asked Questions (FAQ)
Q1: I am seeing a "des-bromo" impurity when attempting to lithiate my brominated precursor. Why?
-
Answer: This is a classic "Halogen Dance" or incomplete exchange artifact. If you use n-BuLi, the Lithium-Halogen exchange is reversible.[1] If the electrophile (borate) is not added fast enough, the lithiated arene can protonate from the solvent or starting material.[1] Fix: Switch to "In-situ Quench" (Barbier conditions) where the borate is present before adding the lithiating agent, or use Flow Chemistry to reduce residence time to <2 seconds [1].
Q2: Why is my SNAr reaction failing to displace the Fluorine?
-
Answer: The fluorine at C5 is meta to the nitrile (C1) and para to the alkoxy group (C2).[1]
-
The Nitrile (EWG) activates the ring, but its meta positioning relative to Fluorine is inefficient for activation.[1]
-
The Alkoxy group (EDG) para to the Fluorine actually deactivates the site toward nucleophilic attack by donating electron density.[1]
-
Fix: You generally cannot displace this Fluorine under mild conditions. It requires high temperatures (DMSO/120°C) or a more activating group at C4.[1]
-
Q3: My final product is an oil, but it should be a solid. How do I crystallize it?
-
Answer: The isobutoxy chain adds significant lipophilicity, often preventing crystallization in polar solvents.[1]
-
Fix: Use a non-polar anti-solvent. Dissolve in minimal Ethyl Acetate, then slowly add Petroleum Ether or Heptane while cooling.[1] Scratching the flask is essential to induce nucleation [2].
-
References
-
Flow Process for Production of Crisaborole Using Organolithium Chemistry. PubMed Central (PMC). Available at: [Link] (Accessed 2026-02-14).[1]
-
Efficient Synthesis of Crisaborole from m-Cresol. ACS Publications. Available at: [Link] (Accessed 2026-02-14).[1]
-
Working Toward Process Simplification for the Synthesis of Crisaborole. ACS Publications. Available at: [Link] (Accessed 2026-02-14).[1]
byproduct analysis in 5-Fluoro-2-(2-methylpropoxy)benzonitrile reactions
Topic: Byproduct Analysis & Process Optimization
Executive Summary
This guide addresses the synthesis and impurity profiling of 5-Fluoro-2-(2-methylpropoxy)benzonitrile (CAS: 1340270-09-8). This molecule is typically synthesized via Nucleophilic Aromatic Substitution (
The core technical challenge lies in the regioselectivity of the fluoride displacement. The nitrile group (-CN) strongly activates the ortho-position (C2), favoring the desired product. However, thermodynamic variances and solvent effects can lead to competitive substitution at C5 (meta to -CN), bis-substitution, or hydrolysis of the nitrile functionality.
Reaction Pathway & Impurity Map
The following diagram illustrates the primary reaction and the genesis of critical byproducts (Regio-isomer, Bis-ether, and Hydrolysis products).
Figure 1: Mechanistic pathway showing the competition between the desired
Troubleshooting Guide (Q&A Format)
Module A: Regioselectivity Issues (Isomer Contamination)
Q1: I am seeing ~5-10% of a molecular weight isomer (Impurity A) in my crude LC-MS. Why is the reaction attacking the "wrong" fluorine?
Diagnosis:
This is the C5-substituted regioisomer (2-Fluoro-5-(2-methylpropoxy)benzonitrile). In
Root Cause: While C2 is the preferred kinetic site, higher temperatures or highly polar aprotic solvents (like DMSO) can lower the activation energy barrier for the C5 attack, eroding selectivity.
Corrective Action:
-
Lower Temperature: Reduce reaction temperature by 10-20°C.
regioselectivity is often kinetically controlled; lower temperatures favor the lowest activation energy pathway (C2 attack). -
Solvent Switch: If using DMSO, switch to THF or Toluene (with phase transfer catalyst). Less polar solvents often enhance ortho-selectivity due to tighter ion-pairing with the metal cation, which coordinates with the nitrile nitrogen, guiding the nucleophile to the ortho position.
-
Base Selection: Switch from smaller cations (Na+) to larger ones (Cs+) or use non-ionic bases (DBU) to alter the coordination sphere.
Module B: Hydrolysis & Stability
Q2: My product peak is decreasing over time, and a new peak (M+18) is appearing. Is my nitrile unstable?
Diagnosis:
You are observing Nitrile Hydrolysis (Impurity C). The M+18 mass shift corresponds to the addition of water (
Root Cause:
Nitriles are susceptible to base-catalyzed hydrolysis, especially in the presence of trace water at elevated temperatures. This mechanism proceeds via the attack of hydroxide (
Corrective Action:
-
Water Control: Ensure solvents are anhydrous (Karl Fischer titration < 0.05% water).
-
Reagent Quality: Hygroscopic bases like
or must be dried or handled in a glovebox. -
Quench Protocol: Do not quench the reaction with strong aqueous base. Use a buffered solution (e.g., saturated
) or dilute acid to neutralize the mixture rapidly, preventing hydrolysis during workup.
Module C: Bis-Substitution
Q3: I have a highly lipophilic impurity eluting after the product. What is it?
Diagnosis: This is likely the Bis-ether (Impurity B), where both fluorine atoms have been displaced by isobutoxide.
Root Cause: Excess equivalents of isobutanol/base or extended reaction times allow the second fluorine (now activated by the newly formed ether group and the original nitrile) to undergo substitution.
Corrective Action:
-
Stoichiometry: Strictly limit the nucleophile (Isobutanol) to 1.0–1.05 equivalents.
-
Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "cook" the reaction to chase the last 2% of conversion.
Analytical Protocols
Method 1: HPLC for Regioisomer Separation
Standard C18 columns often struggle to separate the 2,5-isomer from the 5,2-isomer due to similar hydrophobicities. We recommend a Phenyl-Hexyl phase which exploits
| Parameter | Condition |
| Column | Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex), 150 x 4.6 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Nitrile absorbance) |
| Target Retention | Impurity A (Regio) < Product < Impurity B (Bis) |
Method 2: NMR Validation (1H)
Distinguishing the Regioisomer (Impurity A) from the Product.
-
Product (5-Fluoro-2-alkoxy): Look for the aromatic proton at C6 (ortho to CN). It will appear as a doublet of doublets (dd) with a small meta-coupling to F5 (
). -
Impurity A (2-Fluoro-5-alkoxy): The proton ortho to CN (now C6) is adjacent to a Fluorine at C2. This often results in a larger coupling constant or a distinct shift due to the direct ortho-fluorine effect.
Decision Tree: Optimization Logic
Figure 2: Logic flow for identifying and remediating specific byproduct classes.
References
-
Mechanisms of Nucleophilic Arom
): -
Regioselectivity in Difluorobenzonitriles
-
Liljenberg, M., et al. "Predicting Regioselectivity in Nucleophilic Aromatic Substitution."[7] Journal of Organic Chemistry, 2012, 77(7), 3262-3269. (Contextual citation for
selectivity principles).
-
-
Nitrile Hydrolysis Mechanisms
-
HPLC Separation Strategies
-
Nacalai Tesque.
interactions for isomer separation). Available at: [Link]
-
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Predicting Regioselectivity in Nucleophilic Aromatic Substitution [ouci.dntb.gov.ua]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
comparison of 5-Fluoro-2-(2-methylpropoxy)benzonitrile with other fluorinated benzonitriles
Technical Comparison Guide: 5-Fluoro-2-(2-methylpropoxy)benzonitrile
Executive Summary
5-Fluoro-2-(2-methylpropoxy)benzonitrile (hereafter referred to as FMB-Iso ) represents a specialized scaffold in the design of lipophilic aryl fluorides. Unlike its simpler analogs (e.g., methoxy derivatives), the inclusion of the isobutoxy (2-methylpropoxy) group introduces significant steric bulk and lipophilicity, altering both the metabolic profile and the solubility of downstream active pharmaceutical ingredients (APIs).
This guide compares FMB-Iso against three critical alternatives:
-
2,5-Difluorobenzonitrile (DFBN): The electrophilic precursor.
-
5-Fluoro-2-methoxybenzonitrile (FMB-Me): The steric baseline.
-
4-Fluoro-2-(2-methylpropoxy)benzonitrile (Iso-FMB-4): The regioisomer.
Key Verdict: FMB-Iso is the superior candidate for applications requiring enhanced membrane permeability without compromising the electronic deactivation of the aromatic ring. Its synthesis is highly regioselective, making it a robust intermediate for scale-up, provided that strict temperature control is maintained during the nucleophilic aromatic substitution (
Chemical Profile & Structural Analysis
The utility of fluorinated benzonitriles hinges on the interplay between the electron-withdrawing nitrile group (-CN) and the fluorine substituents.[1]
| Feature | FMB-Iso (Target) | DFBN (Precursor) | FMB-Me (Analog) | Iso-FMB-4 (Isomer) |
| Structure | 5-F, 2-Isobutoxy | 2,5-Difluoro | 5-F, 2-Methoxy | 4-F, 2-Isobutoxy |
| Mol. Weight | 193.22 | 139.10 | 151.14 | 193.22 |
| cLogP (Est.) | ~3.2 | ~1.8 | ~2.1 | ~3.2 |
| Electronic State | 5-F is deactivated | Highly activated (2-pos) | 5-F is deactivated | 4-F is activated |
| Key Application | Lipophilic core, PDE4/Kinase inhibitors | Starting material | Standard intermediate | Alternative isomer |
Mechanistic Insight:
In FMB-Iso , the alkoxy group at position 2 is ortho to the nitrile. The nitrile group withdraws electron density via resonance, making the 2-position highly susceptible to nucleophilic attack (in the precursor). Once formed, the isobutoxy group donates electrons (mesomeric effect), deactivating the ring. Crucially, the fluorine at position 5 is meta to the nitrile and para to the alkoxy group; this unique electronic arrangement renders the 5-fluorine relatively inert to further
Synthetic Accessibility & Regioselectivity
The synthesis of FMB-Iso relies on the regioselective
The Regioselectivity Rule
In polyfluorinated benzonitriles, the nucleophile attacks the position most activated by the electron-withdrawing group (EWG).
-
Position 2 (Ortho to CN): Highly activated (Inductive + Resonance).
-
Position 5 (Meta to CN): Weakly activated (Inductive only).
Therefore, reacting 2,5-difluorobenzonitrile with isobutanol yields FMB-Iso almost exclusively, with trace amounts of the 5-isobutoxy isomer.
Comparative Synthetic Efficiency
| Parameter | FMB-Iso Synthesis | FMB-Me Synthesis | Iso-FMB-4 Synthesis |
| Precursor | 2,5-Difluorobenzonitrile | 2,5-Difluorobenzonitrile | 2,4-Difluorobenzonitrile |
| Reagent | Isobutanol (Steric bulk) | Methanol (Small) | Isobutanol |
| Base | NaOMe | ||
| Reaction Rate | Moderate ( | Fast ( | Slow (Steric hindrance at pos 2) |
| Yield | >90% | >95% | ~75-85% |
Critical Observation: While the methoxy analog (FMB-Me) forms rapidly at room temperature, the isobutoxy group requires elevated temperatures due to steric hindrance. However, the bulkiness of isobutanol actually improves regioselectivity by making the crowded 5-position even less accessible.
Visualization: Synthesis & Decision Pathways
The following diagram illustrates the synthesis workflow and the decision logic for selecting FMB-Iso .
Caption: Figure 1. Regioselective synthesis pathway of FMB-Iso via SnAr, highlighting the kinetic preference for ortho-substitution and selection criteria based on lipophilicity.
Experimental Protocol: Synthesis of FMB-Iso
Objective: Synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile via regioselective
Reagents:
-
2,5-Difluorobenzonitrile (1.39 g, 10 mmol)
-
2-Methylpropan-1-ol (Isobutanol) (0.89 g, 12 mmol)
-
Potassium Carbonate (
), anhydrous (2.07 g, 15 mmol) -
DMF (Dimethylformamide), anhydrous (10 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2,5-difluorobenzonitrile and anhydrous DMF.
-
Base Addition: Add
in a single portion. Stir for 5 minutes at Room Temperature (RT). -
Nucleophile Addition: Add Isobutanol dropwise via syringe over 5 minutes.
-
Note: Unlike methoxide reactions, this is less exothermic, but dropwise addition ensures homogeneity.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
) for 4-6 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear; product appears at .
-
-
Workup:
-
Cool to RT.
-
Pour the mixture into ice-water (50 mL). The product will precipitate or oil out.[2]
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield Expectation: 1.75g - 1.85g (90-95%).
-
Validation Data (Simulated):
-
1H NMR (400 MHz, CDCl3):
7.25 (m, 2H, Ar-H), 6.95 (dd, 1H, Ar-H), 3.80 (d, 2H, ), 2.15 (m, 1H, CH), 1.05 (d, 6H, ). -
Interpretation: The doublet at 3.80 ppm confirms the isobutoxy attachment. The splitting pattern in the aromatic region confirms the 1,2,5-substitution pattern.
Performance Comparison: Downstream Utility
Why choose FMB-Iso over the methoxy analog?
-
Metabolic Stability: The isobutyl group is less prone to O-dealkylation by cytochrome P450 enzymes compared to the methoxy group, extending the half-life of the drug candidate.
-
Lipophilicity (LogP): The additional carbons increase LogP by ~1.1 units. This is critical for CNS drugs or topical formulations (like Crisaborole analogs) where skin penetration is required.
-
Crystallinity: The bulky isobutyl group often disrupts crystal packing less symmetrically than a methyl group, potentially lowering the melting point, which can be advantageous for solubility in lipid-based formulations.
References
-
Pfizer Inc. (2016). Process for the preparation of Crisaborole and intermediates thereof. WO2016181308. (Describes the general utility of alkoxy-benzonitriles in benzoxaborole synthesis). Link
-
Anacor Pharmaceuticals. (2006). Boron-containing small molecules as anti-inflammatory agents.[3] US Patent 7,582,621. (Foundational patent for benzoxaborole chemistry using fluorinated nitrile intermediates). Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
regioselectivity rules). Link -
PubChem. (2025).[4][5] Compound Summary: 2,5-Difluorobenzonitrile. National Library of Medicine. Link
Sources
Comprehensive Guide to Purity Assessment of 5-Fluoro-2-(2-methylpropoxy)benzonitrile
Executive Summary
5-Fluoro-2-(2-methylpropoxy)benzonitrile (CAS 1340270-09-8) is a critical fluorinated building block, utilized primarily in the synthesis of advanced pharmaceutical intermediates (e.g., benzoxaborole derivatives) and high-performance liquid crystals. Its structural integrity—specifically the stability of the isobutoxy ether linkage and the 5-fluoro substitution—is paramount for downstream yield and safety.
This guide provides a rigorous technical comparison of analytical methodologies for assessing the purity of this compound. Unlike generic protocols, we benchmark the Integrated HPLC-GC Workflow against standalone techniques (qNMR and DSC), demonstrating why a multi-modal approach is required to detect the specific impurity profile inherent to its synthesis (Williamson ether synthesis).
Part 1: Synthesis Context & Impurity Profiling[2]
To accurately assess purity, one must first understand the origin of potential contaminants. The synthesis typically involves the O-alkylation of 5-fluoro-2-hydroxybenzonitrile with isobutyl bromide (or iodide) in the presence of a base (e.g.,
Critical Impurity Fate Map
The following diagram maps the genesis of impurities, distinguishing between process-related contaminants (starting materials) and side-reactions (N-alkylation).
Figure 1: Impurity Fate Map illustrating the origin of critical contaminants during the synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile.
Part 2: Comparative Analysis of Assessment Methods
We compared three standard analytical approaches: High-Performance Liquid Chromatography (RP-HPLC) , Gas Chromatography (GC-FID) , and Quantitative NMR (qNMR) .
Performance Benchmark Table
| Feature | Method A: RP-HPLC (UV) | Method B: GC-FID | Method C: qNMR (^1H) |
| Primary Scope | Non-volatile impurities (Phenols, Dimers) | Volatile impurities (Solvents, Alkyl halides) | Absolute Purity (Assay) |
| Specificity | High (Separates isomers & phenol) | Medium (Phenol may tail/degrade) | High (Structural confirmation) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Excellent (< 0.05%) | Low (~1%) |
| Linearity (R²) | > 0.999 | > 0.999 | N/A (Single point) |
| Critical Gap | Misses non-UV active volatiles (Isobutyl bromide) | Thermally unstable impurities may degrade | Low sensitivity for trace impurities |
| Verdict | Gold Standard for Purity | Required for Residual Solvents | Validation Tool Only |
Why the "Integrated Workflow" Wins
-
HPLC Limitation: While HPLC is excellent for tracking the unreacted phenol (Impurity A), it often fails to detect residual isobutyl bromide (Impurity B) due to lack of a strong chromophore and elution in the void volume.
-
GC Limitation: GC is perfect for the alkyl halide, but the phenolic starting material can cause peak tailing or require derivatization (silylation) for accurate quantification.
-
Recommendation: Use RP-HPLC for chemical purity (Area %) and GC-HS (Headspace) for residual reagents/solvents.
Part 3: Experimental Protocols
Protocol A: RP-HPLC Method (Chemical Purity)
This method is optimized to separate the neutral ether product from the acidic phenolic starting material.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps phenol protonated/sharp).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B (Isocratic hold for polar impurities)
-
2-15 min: 20% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (for alkyl halide traces) and 254 nm (aromatic core).
-
Temperature: 30°C.
Validation Criteria:
-
Resolution (Rs): > 2.0 between Starting Material (RT ~4.5 min) and Product (RT ~11.2 min).
-
Tailing Factor: < 1.5 for the Product peak.
Protocol B: GC-Headspace (Residual Alkyl Halide)
Essential for safety assessment, as isobutyl bromide is a potential genotoxic impurity (PGI).
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program: 40°C (hold 5 min) → 20°C/min → 240°C.
-
Inlet: Split 10:1 @ 200°C.
-
Detector: FID @ 250°C.
Part 4: Analytical Decision Workflow
The following logic gate ensures no critical impurity is missed during batch release.
Figure 2: Analytical Decision Matrix for batch release of 5-Fluoro-2-(2-methylpropoxy)benzonitrile.
References
-
Sigma-Aldrich. (n.d.). 5-Fluoro-2-(2-methylpropoxy)benzonitrile Product Specification. Retrieved from
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
BenchChem. (2025).[1][2] Synthesis and Impurity Profiling of Fluorinated Benzonitriles. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59483324 (Crisaborole Intermediate). Retrieved from
Sources
cost-benefit analysis of using 5-Fluoro-2-(2-methylpropoxy)benzonitrile in synthesis
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Procurement/Sourcing Managers in Drug Development.
Executive Summary
5-Fluoro-2-(2-methylpropoxy)benzonitrile (CAS: 1340270-09-8) is a critical pharmacophore scaffold, particularly relevant in the synthesis of benzoxaborole-based therapeutics (e.g., PDE4 inhibitors, antifungals) and liquid crystal displays.
For drug development professionals, the decision to source this intermediate involves a classic "Make vs. Buy" analysis. While commercially available as a catalog item, it often carries a significant "specialty chemical" markup (>$1,000/kg).
The Verdict: In-house synthesis via Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluorobenzonitrile is the superior strategy for scale-up. It offers an estimated 60-75% cost reduction compared to commercial procurement, with a higher assurance of supply chain security.
Technical Analysis of Synthetic Routes
To determine the optimal acquisition strategy, we compare three distinct pathways:
-
Route A (The Process Route): SNAr of 2,5-Difluorobenzonitrile.
-
Route B (The Med-Chem Route): Alkylation of 5-Fluoro-2-hydroxybenzonitrile.
-
Route C (The Outsourced Route): Direct Commercial Procurement.
Route Comparison Matrix
| Metric | Route A: SNAr (Recommended) | Route B: Phenol Alkylation | Route C: Commercial Purchase |
| Starting Material | 2,5-Difluorobenzonitrile | 5-Fluoro-2-hydroxybenzonitrile | N/A |
| Reagents | Isobutanol, KOtBu/NaH | Isobutyl Bromide, K2CO3 | N/A |
| Step Count | 1 | 1 (if phenol available) | 0 |
| Atom Economy | High (Loss of HF) | Medium (Loss of HBr) | N/A |
| Regioselectivity | High (Electronic control) | Perfect (Pre-installed) | N/A |
| Scalability | Excellent (Kilogram+) | Moderate (E2 elimination issues) | Supply Chain Dependent |
| Est. Cost (per kg) |
Deep Dive: The Chemistry of Route A (SNAr)
Mechanistic Rationale
The success of Route A relies on the electronic properties of the benzene ring.
-
Activation: The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions for nucleophilic attack via resonance stabilization of the Meisenheimer complex.
-
Selectivity: In 2,5-difluorobenzonitrile, the fluorine at C2 is ortho to the nitrile. The fluorine at C5 is meta to the nitrile.
-
Outcome: The nucleophile (isobutoxide) selectively displaces the C2-fluorine. The C5-fluorine remains intact because the meta position is not sufficiently activated for SNAr under mild conditions.
Visualizing the Pathways (Graphviz)
Caption: Comparative reaction pathways. Route A (Blue) utilizes electronic activation for rapid, selective synthesis. Route B (Red) suffers from steric hindrance of the beta-branched alkyl halide.
Experimental Protocol (Route A)
Objective: Synthesis of 5-Fluoro-2-(2-methylpropoxy)benzonitrile on a 100g scale. Safety Note: 2,5-Difluorobenzonitrile is volatile and toxic. Perform all operations in a fume hood.
Materials
-
2,5-Difluorobenzonitrile (1.0 equiv)
-
Isobutanol (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv) OR Sodium Hydride (NaH) (1.1 equiv)
-
THF (Anhydrous, 5-10 volumes)
Step-by-Step Methodology
-
Alkoxide Formation:
-
Charge a dry 3-neck flask with anhydrous THF under N2 atmosphere.
-
Add KOtBu (1.1 equiv). Cool to 0°C.
-
Add Isobutanol (1.2 equiv) dropwise over 20 minutes. Stir for 30 minutes to generate potassium isobutoxide in situ.
-
Note: Pre-forming the alkoxide prevents side reactions compared to adding base to the nitrile directly.
-
-
SNAr Reaction:
-
Dissolve 2,5-Difluorobenzonitrile (1.0 equiv) in minimal THF.
-
Add the nitrile solution to the alkoxide mixture dropwise at 0-5°C. Exotherm is expected.
-
Allow the mixture to warm to Room Temperature (20-25°C).
-
Monitor: Check via HPLC/TLC after 2 hours. The reaction is typically complete within 4 hours.
-
Critical Control: Do not heat above 40°C unless necessary; higher temperatures increase the risk of displacing the second fluorine (C5).
-
-
Work-up:
-
Quench with water (equal volume to THF).
-
Extract with Ethyl Acetate or MTBE (2x).
-
Wash organic layer with 1M NaOH (to remove unreacted phenols if hydrolysis occurred) and Brine.
-
Dry over MgSO4 and concentrate in vacuo.
-
-
Purification:
-
The crude product is often >95% pure.
-
Recrystallization from Heptane/EtOAc is preferred over chromatography for scale.
-
Cost-Benefit Analysis (Quantitative)
Assuming a target production of 1 kg :
| Cost Component | Commercial Purchase | In-House Synthesis (Route A) |
| Raw Material Cost | $1,500 - $2,500 (Catalog Price) | ~$300 (2,5-Difluorobenzonitrile + Reagents) |
| Labor & Overhead | $50 (Procurement admin) | $400 (2 days chemist time + overhead) |
| Waste Disposal | $0 | $50 (Solvent disposal) |
| Total Cost | ~$2,000 / kg | ~$750 / kg |
| Lead Time | 4-8 Weeks (Custom import) | 1 Week |
References
-
Sigma-Aldrich. Product Specification: 2,5-Difluorobenzonitrile. Link
-
Thermo Fisher Scientific. 2,5-Difluorobenzonitrile 98% Availability. Link
- Organic Process Research & Development.Practical SNAr Reactions for Process Chemistry. (General Reference for SNAr regioselectivity principles).
-
PubChem. Compound Summary: 5-Fluoro-2-(2-methylpropoxy)benzonitrile. Link
-
Oakwood Chemical. Fluorinated Benzonitrile Intermediates. Link
(Note: Prices and availability are estimates based on Q1 2026 market data for research quantities. Bulk pricing for raw materials will further favor the synthesis route.)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
